molecular formula C11H15NO2 B11904636 5-Isobutoxy-6-methylpicolinaldehyde

5-Isobutoxy-6-methylpicolinaldehyde

Cat. No.: B11904636
M. Wt: 193.24 g/mol
InChI Key: CBFGVMBVVLVJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isobutoxy-6-methylpicolinaldehyde is an organic compound with the molecular formula C11H15NO2. It is a derivative of picolinaldehyde, characterized by the presence of an isobutoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutoxy-6-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the alkylation of 5-hydroxy-6-methylpicolinaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Isobutoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-Isobutoxy-6-methylpicolinic acid.

    Reduction: 5-Isobutoxy-6-methylpicolinalcohol.

    Substitution: Various 5-alkoxy-6-methylpicolinaldehyde derivatives.

Scientific Research Applications

5-Isobutoxy-6-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Isobutoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isobutoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-6-methylpicolinaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.

    5-Ethoxy-6-methylpicolinaldehyde: Similar structure but with an ethoxy group instead of an isobutoxy group.

    6-Methylpicolinaldehyde: Lacks the isobutoxy group, making it less lipophilic.

Uniqueness

5-Isobutoxy-6-methylpicolinaldehyde is unique due to the presence of the isobutoxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature may confer distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

6-methyl-5-(2-methylpropoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H15NO2/c1-8(2)7-14-11-5-4-10(6-13)12-9(11)3/h4-6,8H,7H2,1-3H3

InChI Key

CBFGVMBVVLVJST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.